N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-13(15-9-10-4-1-2-5-14-10)11-8-12-17(16-11)6-3-7-19-12/h1-2,4-5,8H,3,6-7,9H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEJPZIOZYAQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NCC3=CC=CC=N3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized under acidic or basic conditions to yield the pyrazolo[5,1-b][1,3]oxazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyridine or pyrazolo[5,1-b][1,3]oxazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated reagents, nucleophiles like amines or thiols under reflux or room temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemical Properties and Structure
The compound possesses a pyrazolo[5,1-b][1,3]oxazine core fused with a pyridine ring. Its molecular formula is with a molecular weight of 258.28 g/mol. The compound's structural uniqueness allows for various chemical modifications, making it a versatile scaffold for further research.
Chemistry
In the realm of chemistry, N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic pathways.
Biology
This compound is investigated for its potential bioactive properties , including:
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial effects against various pathogens. For example, compounds derived from this scaffold have shown efficacy against Staphylococcus aureus and Escherichia coli in disc diffusion tests.
- Antiviral Properties : Research is ongoing to explore its effectiveness against viral infections, potentially serving as a lead compound in antiviral drug development.
- Anticancer Activity : The compound's ability to interact with biological targets suggests potential applications in cancer therapy. Studies are being conducted to evaluate its impact on cancer cell lines.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its mechanism of action may involve inhibiting specific enzymes or receptors involved in disease pathways. For instance:
- PDE4B Inhibition : The compound has been identified as a potential inhibitor of phosphodiesterase 4B (PDE4B), which is significant in treating inflammatory diseases and depression .
Industrial Applications
In industry, this compound is utilized in the development of new materials and catalysts for chemical processes. Its unique structure allows it to serve as a precursor for various functional materials used in pharmaceuticals and agrochemicals.
Case Studies
Several studies have documented the synthesis and evaluation of derivatives based on this compound:
- Synthesis and Characterization : A study demonstrated the synthesis of various derivatives through multi-step reactions involving condensation and cyclization methods. Characterization was performed using techniques such as NMR spectroscopy and mass spectrometry .
- Biological Assays : Another study evaluated the antimicrobial capabilities of synthesized derivatives against pathogenic strains using disc diffusion methods. Results indicated significant activity against Candida albicans and other bacterial strains .
- Molecular Docking Studies : Computational studies have shown that derivatives exhibit favorable binding interactions with target proteins involved in disease pathways, supporting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Functional Analogues
GDC-2394: A Potent NLRP3 Inhibitor
GDC-2394 ((S)-N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide) shares the pyrazolo-oxazine core but incorporates a sulfonamide group and a hexahydro-s-indacenyl substituent. This compound demonstrated potent NLRP3 inhibition (IC₅₀ < 100 nM) and high selectivity in preclinical studies. The bulky indacenyl group likely enhances target engagement, though it may reduce bioavailability compared to the pyridinylmethyl group in the target compound .
N-(3-chloro-4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
This analog replaces the pyridinylmethyl group with a 3-chloro-4-fluorophenyl carboxamide.
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic Acid
This derivative substitutes the carboxamide with a carboxylic acid and introduces dimethyl groups on the oxazine ring.
Pharmacological Activity: PDE4C Inhibitors
A dataset of PDE4C inhibitors highlights the impact of substituents on the pyrazolo-oxazine core (Table 1).
Table 1. IC₅₀ Values of Selected PDE4C Inhibitors
| Compound Name | IC₅₀ (nM) |
|---|---|
| Azetidin-1-yl-[3-(3-chlorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl]methanone | 48.2 |
| 3-(4-Cyano-5-fluoro-2-methylphenyl)-N-cyclopropyl-6-fluoro-... | 108.0 |
| N-Cyclopropyl-3-[2-(difluoromethoxy)pyridin-4-yl]-6,7-dihydro-... | 389.0 |
Key findings:
- Azetidin-1-yl and 3-chlorophenyl groups confer the highest potency (IC₅₀ = 48.2 nM), suggesting synergistic effects between the azetidine ring and halogenated aryl groups.
- Cyclopropyl and fluorinated substituents reduce potency, as seen in the third entry (IC₅₀ = 389.0 nM) .
The target compound’s pyridinylmethyl group may balance lipophilicity and hydrogen-bonding capacity, though direct PDE4C activity data are unavailable.
Biological Activity
N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
The compound has the following structural and chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₄N₄O₂ |
| Molecular Weight | 258.28 g/mol |
| CAS Number | 1421509-08-1 |
Recent studies have identified that this compound exhibits significant antitumor activity by targeting critical signaling pathways involved in cancer progression. Notably, it has been shown to modulate the NF-κB signaling pathway , which is often constitutively activated in various cancers, including hepatocellular carcinoma (HCC) .
Key Findings:
- Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells through the inhibition of NF-κB signaling. Flow cytometric analysis revealed a substantial increase in the subG1 population of treated cells, indicating cell cycle arrest and subsequent apoptosis .
- DNA Fragmentation : Treatment with the compound led to significant DNA fragmentation, as evidenced by Annexin-V-FITC-PI staining. This suggests that its pro-apoptotic effects are mediated by disrupting NF-κB's role in cell survival .
- Inhibition of NF-κB Activity : The compound decreased the DNA binding ability of NF-κB and inhibited NF-κB-dependent luciferase expression in HCC cell lines . This indicates a direct mechanism by which the compound can suppress tumor growth.
Biological Activity in Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on HepG2 Cells : In a study involving HepG2 cells (a model for liver cancer), treatment with this compound resulted in a dose-dependent decrease in cell viability and induction of apoptosis through the NF-κB pathway .
- Oxazine Derivatives : Other derivatives of oxazine have shown similar anticancer effects, reinforcing the potential utility of this class of compounds in therapeutic applications .
- Comparative Analysis : Comparative studies with other known NF-κB inhibitors demonstrated that this compound exhibited superior efficacy in reducing tumor cell proliferation and enhancing apoptotic markers .
Future Directions
The promising results from preliminary studies suggest that this compound warrants further investigation. Future research could focus on:
- In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating additional molecular targets and pathways affected by this compound.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects.
Q & A
Q. What are the recommended synthetic routes for N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, and how are key steps optimized?
The compound can be synthesized via multi-step protocols involving protective group strategies and coupling reactions. A critical step is the reaction of intermediates (e.g., acid adduct salts) with pyridine derivatives in the presence of bases such as DBU, sodium carbonate, or triethylamine to facilitate amide bond formation . Optimization includes solvent selection (e.g., polar aprotic solvents), temperature control (20–60°C), and stoichiometric adjustments to minimize side reactions. Recrystallization from water or ethanol is often used to improve purity .
Q. What spectroscopic and analytical methods are most effective for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the pyridine and pyrazolo-oxazine moieties, with characteristic shifts for methylene protons in the 6,7-dihydro-oxazine ring (δ 3.5–4.5 ppm) and pyridyl protons (δ 7.0–8.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if single crystals are obtained) provides definitive stereochemical data .
Advanced Research Questions
Q. How can intermediate instability during synthesis be systematically addressed?
Intermediate instability, particularly for reactive carbamate or amide precursors, can be mitigated by:
- Using in-situ generation of unstable intermediates to avoid isolation.
- Employing protective groups (e.g., tert-butoxycarbonyl, BOC) for amine functionalities .
- Optimizing reaction kinetics through controlled addition of reagents and low-temperature conditions (−10°C to 0°C) to suppress degradation .
Q. What strategies are effective for analyzing contradictory biological activity data across studies?
Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from differences in assay conditions (e.g., pH, serum albumin concentration) or compound solubility. To resolve these:
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
Molecular docking (e.g., using AutoDock Vina) and molecular dynamics simulations can predict binding modes to target enzymes or receptors. Key parameters include:
Q. What methodological frameworks are critical for studying structure-activity relationships (SAR) in this compound class?
SAR studies require a hierarchical approach:
- Step 1: Synthesize analogs with systematic modifications (e.g., pyridine → pyrazine substitution).
- Step 2: Profile physicochemical properties (LogP, pKa) and in vitro activity (e.g., enzyme inhibition).
- Step 3: Apply multivariate statistical models (e.g., partial least squares regression) to correlate structural features with activity .
- Step 4: Validate hypotheses with in vivo pharmacokinetic studies (e.g., bioavailability in rodent models) .
Methodological Notes
- Data Reproducibility: Ensure synthetic batches are characterized by identical NMR and HPLC profiles (≥95% purity) to minimize variability .
- Theoretical Frameworks: Link experiments to conceptual models (e.g., enzyme kinetics for mechanistic studies or QSAR for derivative design) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
